molecular formula C4H10O2 B565643 1,1,2,2-Tetradeuterio-1,2-dimethoxyethane CAS No. 143585-58-4

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane

Cat. No.: B565643
CAS No.: 143585-58-4
M. Wt: 94.146
InChI Key: XTHFKEDIFFGKHM-KHORGVISSA-N
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Description

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (abbreviated as DME-d4) is the deuterated analog of 1,2-dimethoxyethane (DME), where the four hydrogen atoms on the ethane backbone are replaced with deuterium (²H). The molecular formula of DME-d4 is C₄D₄H₆O₂, with a molecular weight of approximately 94.12 g/mol (vs. 90.12 g/mol for DME) . This isotopic substitution alters physical properties such as boiling point, density, and spectroscopic characteristics. DME-d4 is primarily used in nuclear magnetic resonance (NMR) studies to avoid proton interference and in kinetic investigations where isotopic labeling is critical . While DME itself is a widely used solvent in lithium-ion and lithium-metal batteries due to its strong solvation ability for lithium salts , DME-d4 serves niche roles in mechanistic and analytical chemistry.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-1,2-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHFKEDIFFGKHM-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (CAS No. 143585-58-4) is a deuterated analog of 1,2-dimethoxyethane. It has garnered interest in various scientific fields due to its unique isotopic labeling which can enhance the understanding of chemical processes and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, toxicological profile, and applications in research.

This compound is characterized by its molecular formula C4D10O2C_4D_10O_2 and a molecular weight of approximately 102.14 g/mol. The presence of deuterium alters the physical and chemical properties compared to its non-deuterated counterpart, potentially influencing its biological behavior.

Toxicological Profile

The safety and toxicity of this compound have not been extensively documented; however, studies on its non-deuterated form suggest potential risks:

  • Acute Toxicity : Inhalation studies with similar compounds have shown adverse effects such as respiratory irritation and CNS depression at high concentrations .
  • Reproductive Toxicity : Some glycol ethers have been linked to reproductive toxicity in animal models .

Table 2: Toxicological Findings from Related Studies

Study TypeObserved EffectsConcentrationReference
Inhalation StudyAtaxia, death200 mg/L
Reproductive StudyTesticular degeneration750 ppm
Genotoxicity AssessmentNon-genotoxicVarious

The exact mechanism of action for this compound remains unclear due to limited specific research. However, it is hypothesized that the compound may interact with biological macromolecules through:

  • Solvation effects : Altering the solubility and bioavailability of other compounds.
  • Isotopic labeling : Facilitating tracking in metabolic studies due to deuterium's unique NMR properties.

Case Studies

While direct case studies on this compound are sparse, related research highlights its potential utility in:

  • Metabolic Pathway Analysis : Using deuterated compounds to trace metabolic pathways in cellular systems.
  • Pharmacokinetics : Investigating absorption and elimination profiles through isotopic labeling techniques.

Comparison with Similar Compounds

1,2-Dimethoxyethane (DME)

  • Molecular Formula : C₄H₁₀O₂
  • Molecular Weight : 90.12 g/mol
  • Key Properties : Low viscosity (0.46 cP at 25°C), moderate dielectric constant (7.2), and high coordination ability for Li⁺ ions .
  • Applications :
    • Primary solvent in lithium-sulfur (Li-S) and lithium-metal batteries (e.g., in localized high-concentration electrolytes with LiFSI) .
    • Catalyst in etherification reactions (e.g., synthesis of methyl ethers from biomass-derived hydroxyl compounds) .
  • Key Differences: Non-deuterated DME exhibits higher volatility and distinct NMR signals compared to DME-d4.

Fluorinated Ethers (TTE, HFE)

  • Examples :
    • TTE (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) : Molecular formula ~C₅H₄F₈O, higher density (~1.6 g/cm³), and lower solvation free energy compared to DME .
    • HFE (1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether) : Molecular formula C₃H₂F₇O, used as a flame-retardant co-solvent .
  • Key Properties: Weak solvation strength (positive solvation free energy) reduces Li⁺-solvent interactions, improving Li metal anode stability . High oxidative stability (>4.5 V vs. Li/Li⁺), suitable for high-voltage cathodes .
  • Applications : Co-solvents in localized high-concentration electrolytes (e.g., LiFSI-DME-TTE systems) to suppress dendrite growth .

Tetraethylene Glycol Dimethyl Ether (TEGDME)

  • Molecular Formula : C₈H₁₈O₅
  • Molecular Weight : 194.23 g/mol
  • Key Properties : Higher boiling point (275°C vs. 85°C for DME), increased viscosity (3.1 cP at 25°C), and enhanced thermal stability .
  • Applications : Preferred in high-temperature battery systems and solid-state electrolytes due to prolonged oxidative stability .

1,3-Dioxolane (DOL)

  • Molecular Formula : C₃H₆O₂
  • Molecular Weight : 74.08 g/mol
  • Key Properties : Cyclic ether with high volatility and compatibility with polysulfide dissolution in Li-S batteries .
  • Applications : Mixed with DME (1:1 v/v) in Li-S electrolytes to balance ionic conductivity and polysulfide trapping .

Carbonate-Based Solvents (DEC, EC, DMC)

  • Examples : Diethyl carbonate (DEC), ethylene carbonate (EC), dimethyl carbonate (DMC).
  • Key Properties: High dielectric constants (e.g., EC: 89.6) but poor compatibility with Li metal anodes due to parasitic reactions .
  • Applications : Dominant in commercial Li-ion batteries (e.g., EC/DMC blends) but require additives (e.g., FEC) for Li metal systems .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Dielectric Constant Key Application(s)
DME-d4 C₄D₄H₆O₂ ~94.12 ~85* ~7.2* NMR spectroscopy, kinetic studies
DME C₄H₁₀O₂ 90.12 85 7.2 Li-metal/Li-S electrolytes
TTE C₅H₄F₈O ~246.0 120–130* ~3.5 High-voltage electrolytes
TEGDME C₈H₁₈O₅ 194.23 275 7.5 High-temperature batteries
DOL C₃H₆O₂ 74.08 78 5.5 Polysulfide dissolution
DEC C₅H₁₀O₃ 118.13 127 2.8 Li-ion carbonate electrolytes

*Estimated based on deuterium effects or analogous data.

Table 2: Electrolyte Performance Metrics

Electrolyte System Conductivity (mS/cm) Li⁺ Transference Number SEI Stability Reference
DME + LiFSI 8.2 0.45 Moderate (Li dendrites)
DME-TTE (3:1 molar) 5.1 0.63 High (LiF-rich SEI)
EC/DMC + LiPF₆ 10.5 0.35 Low (thick SEI)

Research Findings

  • DME vs. Fluorinated Ethers : TTE addition to DME-based electrolytes weakens Li⁺-solvent interactions, reducing dendrite growth and enhancing Coulombic efficiency (>99% over 200 cycles) .
  • Deuterated Solvents : DME-d4 is critical in tracking proton/deuterium exchange mechanisms in catalytic reactions (e.g., etherification) and NMR-based electrolyte studies .
  • Glymes vs. DME : TEGDME’s longer ethylene oxide chain improves thermal stability but reduces ionic conductivity compared to DME .

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